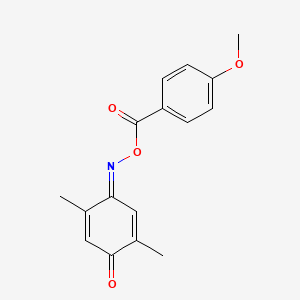![molecular formula C18H16N2O2S B5910644 (5Z)-3-(3,4-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B5910644.png)
(5Z)-3-(3,4-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(3,4-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a sulfanylidene group, a hydroxyphenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3,4-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 2-hydroxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from impurities.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3,4-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(3,4-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with enzymes, receptors, and other biomolecules to understand its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Researchers may study its efficacy and safety in treating various diseases, such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings. Its chemical properties can be harnessed to create products with enhanced performance and durability.
Mechanism of Action
The mechanism of action of (5Z)-3-(3,4-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(3,4-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-thioxoimidazolidin-4-one
- (5Z)-3-(3,4-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-oxoimidazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-3-(3,4-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the sulfanylidene group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5Z)-3-(3,4-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-11-7-8-14(9-12(11)2)20-17(22)15(19-18(20)23)10-13-5-3-4-6-16(13)21/h3-10,21H,1-2H3,(H,19,23)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVLPAWTRQTDKV-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3O)NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3O)/NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[(Z)-{[2-(THIOPHEN-2-YL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID](/img/structure/B5910574.png)
![3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N'-[(Z)-(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B5910580.png)
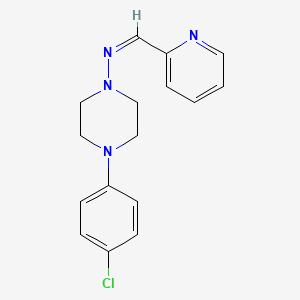
![(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5910587.png)
![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)
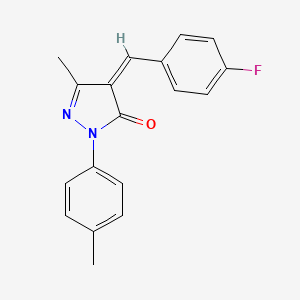
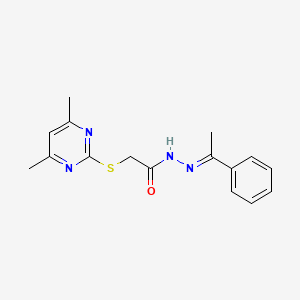
![5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5910629.png)
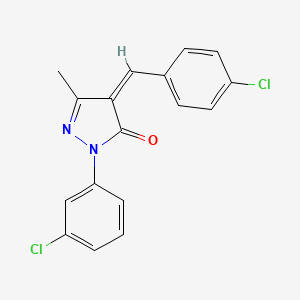
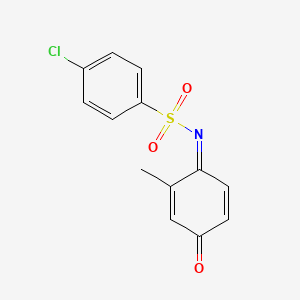
![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)
![(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B5910653.png)
![(5Z)-3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B5910657.png)
